

# Application Notes and Protocols for High-Throughput Xanthoxin Screening Immunoassay

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## Compound of Interest

Compound Name: **Xanthoxin**

Cat. No.: **B146791**

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## For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Xanthoxin** is a crucial intermediate in the biosynthesis of abscisic acid (ABA), a plant hormone that regulates key processes such as seed dormancy, germination, and responses to environmental stress. The ability to accurately quantify **Xanthoxin** levels is essential for research in plant physiology, agricultural biotechnology, and for the discovery of novel plant growth regulators. This document provides a detailed protocol for the development and implementation of a competitive enzyme-linked immunosorbent assay (ELISA) for the high-throughput screening (HTS) of **Xanthoxin**. This immunoassay offers a sensitive and efficient method for analyzing a large number of samples, making it an invaluable tool for drug discovery and mode-of-action studies.

The assay is based on the principle of competitive binding. A known amount of **Xanthoxin**-horseradish peroxidase (HRP) conjugate competes with the **Xanthoxin** in the sample for binding to a limited number of anti-**Xanthoxin** antibody sites coated on a microplate. The resulting signal is inversely proportional to the concentration of **Xanthoxin** in the sample.

### Data Presentation

The performance of the high-throughput **Xanthoxin** screening immunoassay is summarized below. The data is representative of a typical assay and can be used as a benchmark for assay validation.

Parameter	Value	Comment
Assay Format	Competitive ELISA	Signal is inversely proportional to Xanthoxin concentration.
Detection Range	0.15 µg/ml - 10 µg/ml	The range in which the assay is quantitative.
Sensitivity (LOD)	< 0.05 µg/ml	The lowest concentration of Xanthoxin that can be reliably detected.
IC50	~1.5 µg/ml	Concentration of Xanthoxin causing 50% inhibition of signal.
Intra-assay Precision	CV% < 10%	Variation within a single assay plate.
Inter-assay Precision	CV% < 15%	Variation between different assay plates and days.
Cross-reactivity	Abscisic Acid: < 5% Gibberellin: < 0.01% Indoleacetic Acid: < 0.01%	Shows high specificity for Xanthoxin. <a href="#">[1]</a>
Sample Volume	50 µl	Minimal sample required per well.
Incubation Time	1.5 hours	Total assay time from sample addition to reading.
Wavelength	450 nm	Absorbance reading wavelength after stopping the reaction.

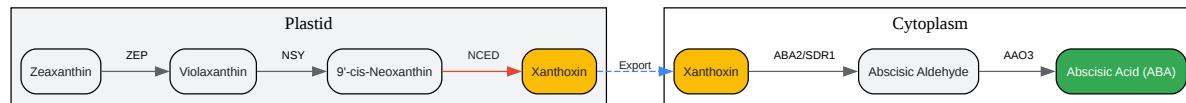
## Signaling Pathway and Experimental Workflow

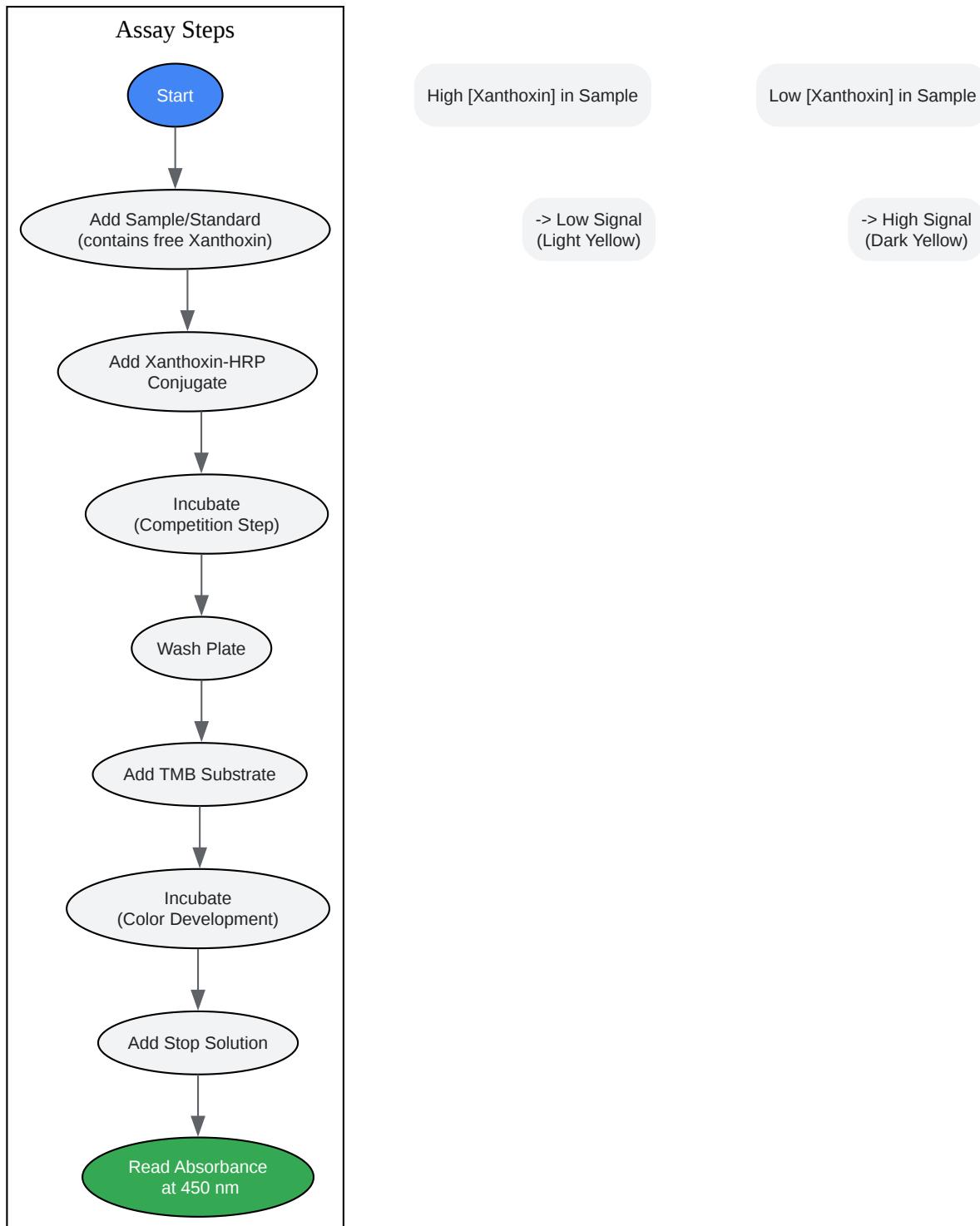
## Xanthoxin Biosynthesis Pathway

**Xanthoxin** is a key intermediate in the biosynthesis of abscisic acid (ABA) in higher plants.[2]

[3] The pathway begins in the plastids with the conversion of zeaxanthin to violaxanthin, which is then isomerized and cleaved to produce the C15 compound, **Xanthoxin**.[2][3][4][5]

**Xanthoxin** is then exported to the cytoplasm where it is converted in two steps to ABA.[3]



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